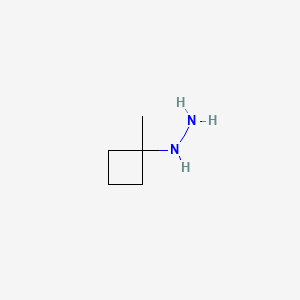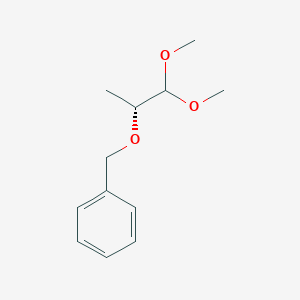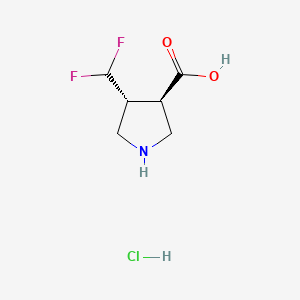
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a difluoromethyl group and a carboxylic acid functional group attached to a pyrrolidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the difluoromethyl group via fluorination reactions.
- Addition of the carboxylic acid group through carboxylation reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxyl derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with molecular targets and pathways. This could include binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. The exact mechanism would depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (3r,4r)-4-(Methyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3r,4r)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3r,4r)-4-(Chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
Rac-(3r,4r)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C6H10ClF2NO2 |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 |
Clave InChI |
YFIVLRPVPXWLGG-MMALYQPHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C(=O)O)C(F)F.Cl |
SMILES canónico |
C1C(C(CN1)C(=O)O)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


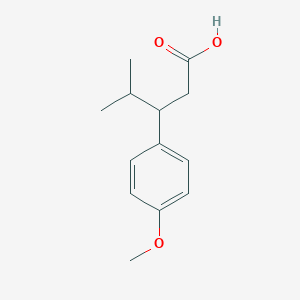
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
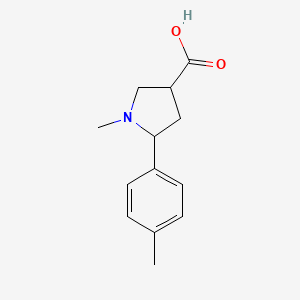
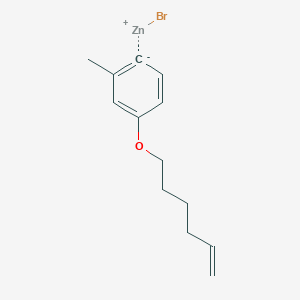
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
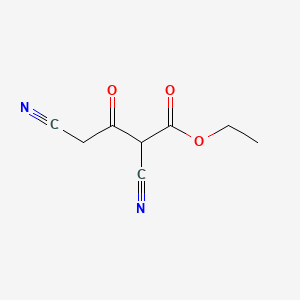
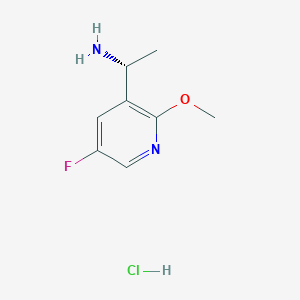
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
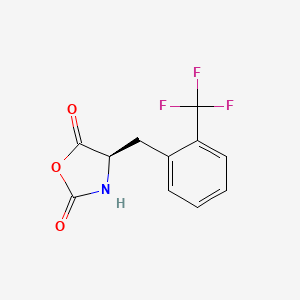
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
